molecular formula C8H11N5O B6172667 2-(4-nitrosopiperazin-1-yl)pyrimidine CAS No. 872826-80-7

2-(4-nitrosopiperazin-1-yl)pyrimidine

Cat. No. B6172667
CAS RN: 872826-80-7
M. Wt: 193.2
InChI Key:
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Description

“2-(4-nitrosopiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C8H10N6O . It is also known as 4-nitrosopiperazin-1-yl-pyrimidine . This compound is primarily used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs .


Molecular Structure Analysis

The chemical structure of “2-(4-nitrosopiperazin-1-yl)pyrimidine” consists of a pyrimidine ring with a nitrosopiperazine group attached at the 4-position . This compound contains two nitrogen atoms and a single oxygen atom in its structure .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-nitrosopiperazin-1-yl)pyrimidine” is 193.21 . It has a melting point of 119-121 degrees Celsius . The compound is highly stable and does not decompose easily under normal conditions . It is soluble in common organic solvents such as methanol, ethanol, and acetonitrile .

Scientific Research Applications

Synthesis and Biological Activities

2-(4-Nitrosopiperazin-1-yl)pyrimidine derivatives have been extensively explored for their potential in various scientific research applications, notably in the synthesis of novel compounds with significant biological activities. These derivatives serve as key intermediates in the creation of a wide array of biologically active molecules.

  • Antimicrobial and Antifungal Activities

    Pyrimidine salts, including derivatives related to 2-(4-nitrosopiperazin-1-yl)pyrimidine, have demonstrated antimicrobial and antifungal properties. The synthesis and evaluation of these compounds have shown good inhibition towards certain microbial strains, highlighting their potential in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

  • Antineoplastic Activities

    Research into the synthesis and biological evaluation of novel pyrimidine derivatives, including those akin to 2-(4-nitrosopiperazin-1-yl)pyrimidine, has unveiled potential antineoplastic (anti-cancer) activities. These findings contribute to the ongoing search for new cancer therapeutic agents, providing a foundation for future drug development (Abdel-Hafez, 2007).

  • Antiviral Activities

    The structure of 2-(4-nitrosopiperazin-1-yl)pyrimidine facilitates the synthesis of compounds with potent antiviral activities. For example, derivatives have been identified as effective inhibitors against coxsackievirus B3 replication, showcasing the utility of these molecules in antiviral drug discovery (Makarov et al., 2005).

  • Enzyme Inhibition for Drug Design

    Novel derivatives of 2-(4-nitrosopiperazin-1-yl)pyrimidine have been synthesized and evaluated for their monoamine oxidase inhibitory activity. This research avenue is particularly relevant for the design of drugs against neurological disorders, showcasing the versatility of pyrimidine derivatives in therapeutic applications (Kaya et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-nitrosopiperazin-1-yl)pyrimidine involves the reaction of 4-nitrosopiperazine with 2-chloropyrimidine in the presence of a base.", "Starting Materials": [ "4-nitrosopiperazine", "2-chloropyrimidine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-nitrosopiperazine to a reaction flask", "Add 2-chloropyrimidine to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

872826-80-7

Product Name

2-(4-nitrosopiperazin-1-yl)pyrimidine

Molecular Formula

C8H11N5O

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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